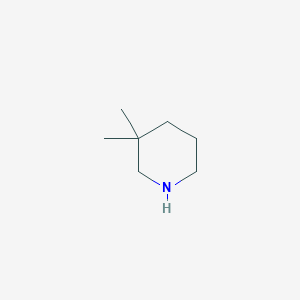

3,3-Dimethylpiperidine

Cat. No. B075641

M. Wt: 113.2 g/mol

InChI Key: CDODDZJCEADUQQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05166443

Procedure details

34.0 g per hour of 2,2-dimethyl-4-cyanobutanal (purity 93.4%, 31.8 g, 0.254 mol) and 1450 ml (870 g, 51.1 mol) per hour of liquid ammonia were pumped at 250 bar and 60° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor and filled with 63.5 g (100 ml) of TiO2 (anatase) in the form of 1.5 mm pellets. The discharge from the reactor was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 100 l (S.T.P.)/h (4.5 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. The product from 32.4 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 344.8 g of 3,3-dimethylpiperidine (b.p. 50°-52° C./210 mmHg) and 753.6 g of 2,2-dimethylpentane-1,5-diamine (b.p.=72° C./8 mmHg). The diamine yield was 70.5% of theory.

[Compound]

Name

TiO2

Quantity

100 mL

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH3:9])([CH2:5][CH2:6][C:7]#[N:8])[CH:3]=O.[NH3:10].[H][H]>>[CH3:1][C:2]1([CH3:9])[CH2:5][CH2:6][CH2:7][NH:8][CH2:3]1.[CH3:1][C:2]([CH3:9])([CH2:5][CH2:6][CH2:7][NH2:8])[CH2:3][NH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C=O)(CCC#N)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

[Compound]

|

Name

|

TiO2

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to top at 250 bar and 120° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product from 32.4 hours was separated by fractional distillation on a 30 cm

|

|

Duration

|

32.4 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(CNCCC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 344.8 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CN)(CCCN)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 753.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05166443

Procedure details

34.0 g per hour of 2,2-dimethyl-4-cyanobutanal (purity 93.4%, 31.8 g, 0.254 mol) and 1450 ml (870 g, 51.1 mol) per hour of liquid ammonia were pumped at 250 bar and 60° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor and filled with 63.5 g (100 ml) of TiO2 (anatase) in the form of 1.5 mm pellets. The discharge from the reactor was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 100 l (S.T.P.)/h (4.5 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. The product from 32.4 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 344.8 g of 3,3-dimethylpiperidine (b.p. 50°-52° C./210 mmHg) and 753.6 g of 2,2-dimethylpentane-1,5-diamine (b.p.=72° C./8 mmHg). The diamine yield was 70.5% of theory.

[Compound]

Name

TiO2

Quantity

100 mL

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH3:9])([CH2:5][CH2:6][C:7]#[N:8])[CH:3]=O.[NH3:10].[H][H]>>[CH3:1][C:2]1([CH3:9])[CH2:5][CH2:6][CH2:7][NH:8][CH2:3]1.[CH3:1][C:2]([CH3:9])([CH2:5][CH2:6][CH2:7][NH2:8])[CH2:3][NH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C=O)(CCC#N)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

[Compound]

|

Name

|

TiO2

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to top at 250 bar and 120° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product from 32.4 hours was separated by fractional distillation on a 30 cm

|

|

Duration

|

32.4 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(CNCCC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 344.8 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CN)(CCCN)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 753.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |